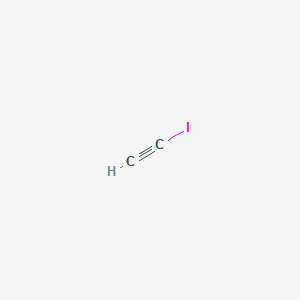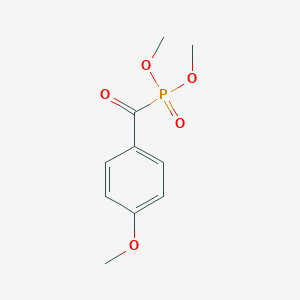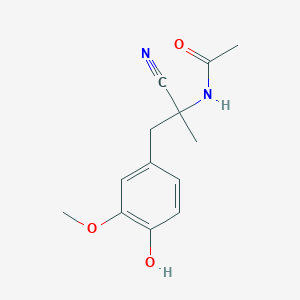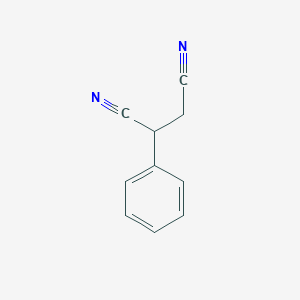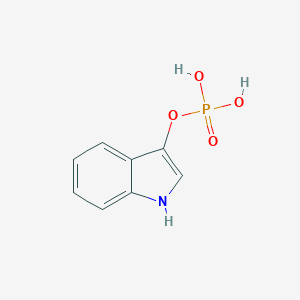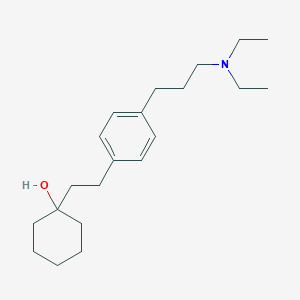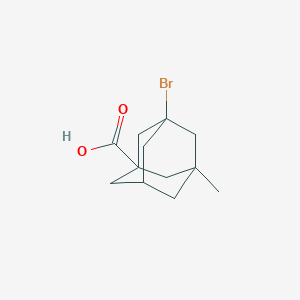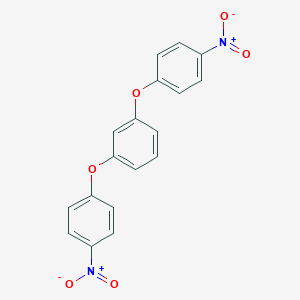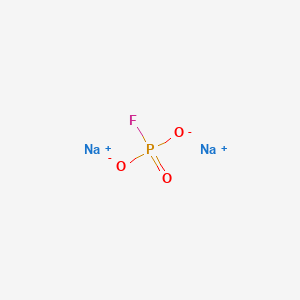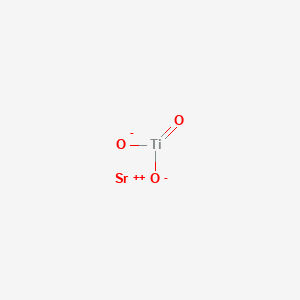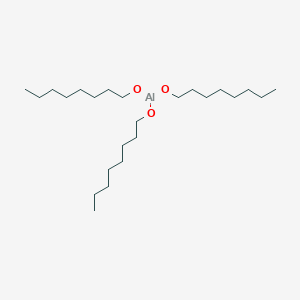
1-Octanol, aluminum salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octanol, aluminum salt is a chemical compound that has been widely used in scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. This compound is also known as octyl aluminum or aluminum octylate, and it is commonly used as a catalyst in organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 1-Octanol, aluminum salt is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst, which means that it accepts electron pairs from other molecules. This property allows it to facilitate chemical reactions by increasing the reactivity of the reactants.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1-Octanol, aluminum salt. However, it is known that this compound is not toxic and is not known to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-Octanol, aluminum salt as a catalyst in lab experiments is its high efficiency. It is also easy to handle and has a long shelf life. However, one of the limitations of using this compound is that it is not suitable for reactions that require a strong acid catalyst.
Direcciones Futuras
There are several future directions for research on 1-Octanol, aluminum salt. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of interest is the use of this compound as a catalyst in new types of chemical reactions. Additionally, there is a need for further research on the biochemical and physiological effects of this compound to ensure its safety for use in various applications.
Métodos De Síntesis
The synthesis of 1-Octanol, aluminum salt involves the reaction of octanol with aluminum isopropoxide. This reaction takes place in the presence of a strong acid catalyst, such as hydrochloric acid. The product is then purified by recrystallization from a suitable solvent, such as ethanol or water. The yield of this reaction is typically high, and the product is of high purity.
Aplicaciones Científicas De Investigación
1-Octanol, aluminum salt has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis reactions, such as the preparation of esters, ethers, and aldehydes. It can also be used in the production of fragrances, flavors, and pharmaceuticals. This compound is also used in the preparation of aluminum oxide thin films for electronic applications.
Propiedades
Número CAS |
14624-13-6 |
|---|---|
Nombre del producto |
1-Octanol, aluminum salt |
Fórmula molecular |
C24H51AlO3 |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
aluminum;octan-1-olate |
InChI |
InChI=1S/3C8H17O.Al/c3*1-2-3-4-5-6-7-8-9;/h3*2-8H2,1H3;/q3*-1;+3 |
Clave InChI |
ZFYVMCFENKKDFG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3] |
SMILES canónico |
CCCCCCCC[O-].CCCCCCCC[O-].CCCCCCCC[O-].[Al+3] |
Otros números CAS |
14624-13-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



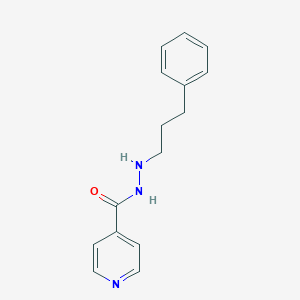
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
